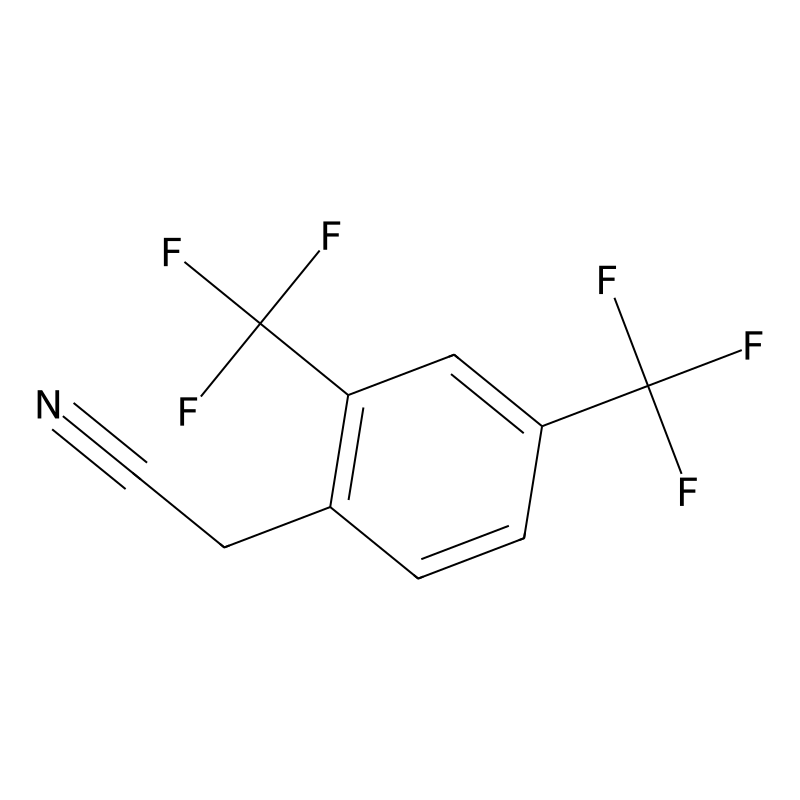2,4-Bis(Trifluoromethyl)Phenylacetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,4-Bis(Trifluoromethyl)Phenylacetonitrile is a chemical compound characterized by its unique structure, which features two trifluoromethyl groups attached to a phenylacetonitrile backbone. Its molecular formula is C11H8F6N, and it has a molecular weight of 251.18 g/mol. The presence of trifluoromethyl groups significantly influences its physical and chemical properties, making it an interesting subject for various applications in chemistry and materials science.
- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
- Electrophilic Aromatic Substitution: The trifluoromethyl groups can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.
- Reduction Reactions: The nitrile can be reduced to primary amines under appropriate conditions.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several methods exist for synthesizing 2,4-Bis(Trifluoromethyl)Phenylacetonitrile:
- Chloromethylation followed by Cyanidation: This method involves chloromethylating a suitable precursor (e.g., 2,4-bis(trifluoromethyl)benzene) and subsequently performing a cyanidation reaction to yield the desired acetonitrile product .
- Direct Reaction of Trifluoromethylbenzyl Bromide with Potassium Cyanide: This approach involves reacting 2,4-bis(trifluoromethyl)benzyl bromide with potassium cyanide in an ethanol-water mixture under reflux conditions .
These methods highlight the compound's accessibility for research and industrial applications.
2,4-Bis(Trifluoromethyl)Phenylacetonitrile finds applications in various fields:
- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
- Materials Science: Its unique properties make it a candidate for developing advanced materials, such as organic semiconductors.
- Agricultural Chemicals: Similar compounds are often used as agrochemicals due to their biological activity.
Interaction studies involving 2,4-Bis(Trifluoromethyl)Phenylacetonitrile are essential for understanding its behavior in biological systems and potential toxicity. Preliminary data suggest that compounds with similar structures can interact with various biological targets, including enzymes and receptors.
Furthermore, the trifluoromethyl groups may influence lipophilicity and membrane permeability, affecting how the compound interacts with biological membranes.
Several compounds share structural similarities with 2,4-Bis(Trifluoromethyl)Phenylacetonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | 1.00 | Direct positional isomer with different reactivity |
| 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | 0.88 | Single trifluoromethyl group; different properties |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 239087-12-8 | 0.86 | Contains a fluorine atom instead of trifluoromethyl |
| 2,6-Bis(trifluoromethyl)benzonitrile | 25753-25-7 | 0.88 | Bis-trifluoromethyl substitution on benzene |
The presence of multiple trifluoromethyl groups in its structure differentiates 2,4-Bis(Trifluoromethyl)Phenylacetonitrile from these similar compounds, potentially enhancing its chemical reactivity and biological activity.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








